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molecular formula C9H10ClNO2 B138818 2-Acetamido-4-chloro-5-methylphenol CAS No. 153506-14-0

2-Acetamido-4-chloro-5-methylphenol

Cat. No. B138818
M. Wt: 199.63 g/mol
InChI Key: NOTGPOHVOYWBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05334225

Procedure details

To 30 ml of methanol, there were added 1.0 g (6.4 mmol) of 2-amino-4-chloro-5-methylphenol and 0.71 g (7.0 mmol) of acetic anhydride and stirred at room temperature for 30 minutes. To this solution, there was added 60 ml of water. The crystals thus precipitated were filtered and recrystallized from methanol. Thus 0.89 g (4.5 mmol) of N-(5-chloro-2-hydroxy-4-methylphenyl)acetamide was obtained as pale brown crystals. The yield was 70%.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO.[NH2:3][C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([CH3:11])=[CH:6][C:5]=1[OH:12].[C:13](OC(=O)C)(=[O:15])[CH3:14]>O>[Cl:10][C:8]1[C:7]([CH3:11])=[CH:6][C:5]([OH:12])=[C:4]([NH:3][C:13](=[O:15])[CH3:14])[CH:9]=1

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C=C(C(=C1)Cl)C)O
Name
Quantity
0.71 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)NC(C)=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.5 mmol
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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